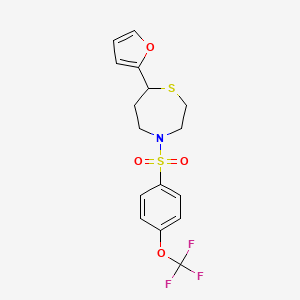

N-(isoxazol-4-yl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

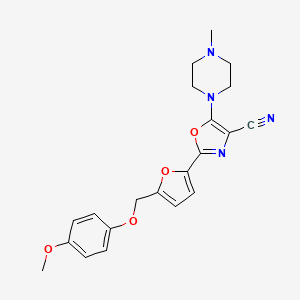

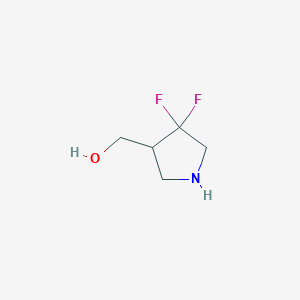

“N-(isoxazol-4-yl)-2-phenoxypropanamide” is a chemical compound used in scientific research. It is an isoxazole-based compound . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

Isoxazoles can be synthesized through various methods . Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are universal and popular with synthetic chemists .Chemical Reactions Analysis

The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles synthetically useful .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Isoxazoles, including N-(isoxazol-4-yl)-2-phenoxypropanamide, exhibit antimicrobial properties. In a study by Siraj et al., metal complexes of a Schiff base derived from sulfamethoxazole and furfural (which includes the isoxazole moiety) were synthesized and characterized. These complexes demonstrated higher antimicrobial activity against pathogenic microbes such as Staphylococcus aureus, Escherichia coli, Aspergillus flavus, and Candida albicans compared to the ligand alone . Further research could explore the specific mechanisms underlying this antimicrobial effect.

Medicinal Chemistry

Isoxazoles have been a subject of research in medicinal chemistry due to their diverse biological activities. They can serve as intermediates for synthesizing new chemical entities. Researchers have investigated their potential as antiviral, antitumor, anti-inflammatory, immunomodulating, and anticonvulsant agents . N-(isoxazol-4-yl)-2-phenoxypropanamide may contribute to these therapeutic areas.

1,3-Dipolar Cycloaddition Reactions

The isoxazole ring can be constructed via 1,3-dipolar cycloaddition reactions of nitrile oxides with unsaturated compounds. This versatile transformation allows the synthesis of various 1,3-bifunctional derivatives of carbonyl compounds. Researchers have improved and modernized this method, making it synthetically useful .

Hydroxylamine Condensation

Another key route to isoxazoles involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction yields compounds containing a three-carbon 1,3-di-electrophilic fragment with sp- or sp2-hybridized carbon atoms. The labile N–O bond in the isoxazole ring facilitates the formation of diverse derivatives .

Chemical and Biological Properties

The presence of the isoxazole ring in N-(isoxazol-4-yl)-2-phenoxypropanamide imparts specific chemical and biological properties. Exploring its reactivity, stability, and interactions with biological targets could reveal novel applications.

Zukünftige Richtungen

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This suggests that “N-(isoxazol-4-yl)-2-phenoxypropanamide” and similar compounds may continue to be a focus of future research.

Wirkmechanismus

Target of Action

Oxazole derivatives have been found to exhibit selectivity for phosphodiesterase 4 over phosphodiesterase 10 and phosphodiesterase 11 . Phosphodiesterases play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, thus regulating their intracellular concentrations.

Mode of Action

Based on the known actions of similar oxazole derivatives, it can be inferred that these compounds may interact with their targets, such as phosphodiesterases, to inhibit their activity . This inhibition could lead to an increase in the concentration of cyclic nucleotides, thereby affecting various cellular processes.

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-4-yl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-9(17-11-5-3-2-4-6-11)12(15)14-10-7-13-16-8-10/h2-9H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGVNVKGHYNNTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CON=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)-2-phenoxypropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2741910.png)

![5-((3-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741911.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2741919.png)

![2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)ethan-1-one](/img/structure/B2741920.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2741925.png)

![N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide](/img/no-structure.png)